Farnesyl Pyrophosphate Triammonium Salt Farnesyl Pyrophosphate Triammonium Salt Farnesyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway and used in the biosynthesis of terpenes, terpenoids, and sterols. It also serves as a donor in post-translational isoprenylation of proteins. FPP has been identified as an antagonist of P2Y12 receptors (IC50 = 45 μM), attenuating platelet aggregation. It has also been shown to regulate adipocyte function as an endogenous PPARγ agonist. Additionally, because of a flexible hydrocarbon chain that enables different conformations, FPP is a promiscuous ligand for a subset of nuclear receptors.
Brand Name: Vulcanchem
CAS No.: 116057-57-9
VCID: VC21134473
InChI: InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+;
SMILES: CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+]
Molecular Formula: C15H31NO7P2
Molecular Weight: 399.36 g/mol

Farnesyl Pyrophosphate Triammonium Salt

CAS No.: 116057-57-9

Cat. No.: VC21134473

Molecular Formula: C15H31NO7P2

Molecular Weight: 399.36 g/mol

* For research use only. Not for human or veterinary use.

Farnesyl Pyrophosphate Triammonium Salt - 116057-57-9

Specification

Description Farnesyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway and used in the biosynthesis of terpenes, terpenoids, and sterols. It also serves as a donor in post-translational isoprenylation of proteins. FPP has been identified as an antagonist of P2Y12 receptors (IC50 = 45 μM), attenuating platelet aggregation. It has also been shown to regulate adipocyte function as an endogenous PPARγ agonist. Additionally, because of a flexible hydrocarbon chain that enables different conformations, FPP is a promiscuous ligand for a subset of nuclear receptors.
CAS No. 116057-57-9
Molecular Formula C15H31NO7P2
Molecular Weight 399.36 g/mol
IUPAC Name azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate
Standard InChI InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+;
Standard InChI Key CPYJTMLHKIWGDF-NDHHSALASA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N
SMILES CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+]
Canonical SMILES CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N
Appearance Assay:≥95%A solution in methanol:ammonium hydroxide (70:30)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator